molecular formula C9H8N2O B1598841 4-cyano-N-methylbenzamide CAS No. 36268-62-9

4-cyano-N-methylbenzamide

Cat. No. B1598841
CAS RN: 36268-62-9
M. Wt: 160.17 g/mol
InChI Key: UGGZWKXUBBYXLT-UHFFFAOYSA-N
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Description

4-Cyano-N-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It is a solid substance .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 4-cyano-N-methylbenzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 4-cyano-N-methylbenzamide is represented by the SMILES string N#CC1=CC=C (C=C1)C (NC)=O .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 4-cyano-N-methylbenzamide, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Potential Protein Kinase Inhibitors

4-cyano-N-methylbenzamide: derivatives have been studied for their potential as protein kinase inhibitors, which are crucial in the treatment of various cancers . These compounds can interfere with the signaling pathways that promote cancer cell proliferation and survival.

Synthesis of Heterocyclic Compounds

The cyano and amide functional groups in 4-cyano-N-methylbenzamide make it a versatile precursor for synthesizing a wide range of heterocyclic compounds. These heterocycles are often the backbone of drugs and other biologically active molecules .

Anticancer Activity

Some derivatives of 4-cyano-N-methylbenzamide have shown promising anticancer activity in vitro. They have been able to induce apoptosis and cell cycle arrest in cancer cell lines, which is a desirable effect for potential chemotherapeutic agents .

Molecular Docking Studies

4-cyano-N-methylbenzamide: and its derivatives can be used in molecular docking studies to predict how these molecules might interact with various biological targets, such as enzymes or receptors. This is valuable in the early stages of drug discovery .

Chemical Intermediate

As a chemical intermediate, 4-cyano-N-methylbenzamide is used in organic synthesis to produce a variety of compounds. Its reactivity allows for transformations that can lead to complex molecules with potential pharmacological activities .

Biochemical Research

In biochemical research, 4-cyano-N-methylbenzamide can be used to study enzyme mechanisms and substrate specificity. Its structure can be modified to probe the active sites of enzymes .

Development of Chemotherapeutic Agents

The structure of 4-cyano-N-methylbenzamide serves as a starting point for the development of new chemotherapeutic agents. By attaching different functional groups, researchers can create compounds with specific actions against cancer cells .

Pharmacokinetic Studies

4-cyano-N-methylbenzamide: derivatives can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of potential drugs. This helps in designing compounds with better bioavailability .

Mechanism of Action

While specific information on the mechanism of action of 4-cyano-N-methylbenzamide was not found, it is known that compounds similar to it interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Safety and Hazards

4-Cyano-N-methylbenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and may cause an allergic skin reaction.

Future Directions

While specific future directions for 4-cyano-N-methylbenzamide were not found in the search results, it is worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various areas of research.

properties

IUPAC Name

4-cyano-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZWKXUBBYXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408133
Record name 4-cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-methylbenzamide

CAS RN

36268-62-9
Record name 4-cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the reaction in the same manner as in Example 26-i) using 4-cyanobenzoyl chloride (5.17 g) and 40% aqueous methylamine solution (20 ml), the title compound (4.13 g) was obtained as colorless powder crystals.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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